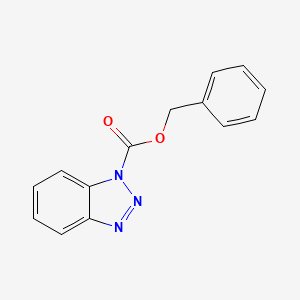

1-(Benzyloxycarbonyl)benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFZXDSNQGIDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326790 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57710-80-2 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(Benzyloxycarbonyl)benzotriazole in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Purification of 1-(Benzyloxycarbonyl)benzotriazole

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the strategic protection of amine functionalities is paramount. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of this strategy, offering robust protection that is readily removable under specific, non-hydrolytic conditions. While benzyl chloroformate (Cbz-Cl) has historically been the go-to reagent for introducing the Cbz group, its instability, lachrymatory nature, and propensity for side reactions present significant handling and purity challenges.[1]

This guide provides a comprehensive technical overview of this compound (Cbz-BT), a superior alternative for Cbz protection. As a stable, crystalline solid, Cbz-BT serves as an efficient and highly manageable Cbz-transfer agent. Its synthesis from readily available precursors and straightforward purification make it an invaluable tool for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical aspects of purification and characterization to ensure the highest standards of scientific integrity and reproducibility.

Part 1: The Synthesis of this compound

The preparation of Cbz-BT is fundamentally an acylation reaction where the nucleophilic nitrogen of the benzotriazole ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.

The Core Reaction and Mechanistic Underpinnings

The reaction proceeds via a nucleophilic acyl substitution mechanism. Benzotriazole, a weak acid with a pKa of approximately 8.2, can be deprotonated by a suitable base to enhance its nucleophilicity.[2] The resulting benzotriazolide anion attacks the carbonyl of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the final product. The base employed in the reaction serves the crucial role of scavenging the hydrochloric acid (HCl) generated, driving the reaction to completion.

Caption: Reaction mechanism for the synthesis of Cbz-BT.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and purity.

-

Choice of Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is commonly used in an anhydrous organic solvent. The primary function is to neutralize the HCl byproduct without competing with benzotriazole as a nucleophile. Alternatively, Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate or sodium hydroxide, can be employed. This biphasic approach is effective but may require more rigorous downstream processing to remove water.

-

Solvent System: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they readily dissolve the reactants and do not interfere with the reaction.

-

Temperature Control: The reaction is initiated at 0 °C by adding benzyl chloroformate dropwise. This is a critical control point. Benzyl chloroformate is highly reactive and can decompose or lead to side reactions at higher temperatures. Maintaining a low temperature ensures a controlled reaction rate, minimizing the formation of impurities such as dibenzyl carbonate.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be adapted for the synthesis.

| Parameter | Typical Value/Range | Rationale & Key Insights |

| Equivalents of Benzotriazole | 1.0 | Limiting reagent. |

| Equivalents of Cbz-Cl | 1.05 - 1.2 | A slight excess ensures complete consumption of benzotriazole but a large excess can lead to side products.[1] |

| Equivalents of Base | 1.1 - 1.5 | Must be in slight excess to Cbz-Cl to ensure complete neutralization of generated HCl. |

| Reaction Temperature | 0 °C to Room Temp. | Initial addition at 0 °C is critical for controlling reactivity. The reaction is often allowed to warm to room temperature to ensure completion.[3][1] |

| Solvent | DCM, THF, Acetonitrile | Anhydrous aprotic solvents are preferred to prevent hydrolysis of Cbz-Cl. |

| Typical Yield | > 85% | High yields are achievable with careful control of stoichiometry and temperature. |

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzotriazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the Cbz-Cl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting benzotriazole.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with water (2x), 1 M HCl (1x) to remove excess triethylamine, saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to remove any acidic impurities, and finally with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a white or off-white solid.

-

Part 2: Purification and Characterization

Purification is essential to remove unreacted starting materials and byproducts, ensuring the final product is suitable for high-purity applications. The primary method for purifying Cbz-BT is recrystallization.

The Principle of Recrystallization

Recrystallization is a technique based on differential solubility. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[4] The slow formation of crystals is key to excluding impurities from the crystal lattice.

Solvent System Selection

The choice of solvent is the most critical variable in recrystallization. For Cbz-BT, a moderately polar compound, a binary solvent system often provides the best results. A common and effective system is ethyl acetate/hexanes. Ethyl acetate is the "good" solvent in which Cbz-BT is soluble, while hexanes is the "poor" solvent used to induce crystallization. Ethanol or isopropanol can also be effective single-solvent choices.[5]

Caption: Experimental workflow for the purification of Cbz-BT.

Detailed Experimental Protocol: Recrystallization

-

Dissolution: Place the crude Cbz-BT solid obtained from the synthesis into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to dissolve the solid completely with gentle heating and swirling.

-

Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy (the point of saturation). If too much hexanes is added, clarify the solution by adding a few drops of hot ethyl acetate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove any residual soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is 107-109 °C.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key signals in ¹H NMR (in CDCl₃) would include the methylene protons of the benzyl group and the aromatic protons from both the benzyl and benzotriazole rings.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch characteristic of the carbamate functional group.[7]

Part 3: Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations involving benzyl chloroformate, triethylamine, and organic solvents must be performed in a well-ventilated chemical fume hood.[6][9][10]

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a highly effective, stable, and easy-to-handle reagent for the introduction of the Cbz protecting group. The synthetic protocol detailed in this guide, based on the reaction of benzotriazole with benzyl chloroformate, is robust and high-yielding. Furthermore, the straightforward purification by recrystallization allows for the consistent production of high-purity material. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently prepare and utilize Cbz-BT to advance their synthetic objectives in drug discovery and peptide science.

References

-

Katritzky, A. R., Fali, C. N., Li, J., Ager, D. J., & Prakash, I. (1997). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Synthetic Communications, 27(9), 1623-1630. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., Fali, C. N., Li, J., Ager, D. J., & Prakash, I. (1997). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. ResearchGate. [Link]

-

Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]

-

Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

-

Aparicio, D. M., et al. (2021). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Catalytic Application in the Cycloaddition of CO2 with Epoxides. Supporting Information. [Link]

-

Wikipedia. (n.d.). Benzotriazole. [Link]

-

Organic Chemistry Lab Technique. (2017, September 9). Recrystallization [Video]. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C14H11N3O2 | CID 357512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. orgsyn.org [orgsyn.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 1-(Benzyloxycarbonyl)benzotriazole: Properties, Synthesis, and Applications

Section 1: Introduction and Strategic Overview

1-(Benzyloxycarbonyl)benzotriazole, often referred to in literature as Z-benzotriazole, is a highly stable and efficient reagent primarily utilized for the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group onto amine functionalities.[1] Its strategic importance in modern organic synthesis, particularly in the fields of peptide chemistry and drug development, cannot be overstated. Unlike more traditional reagents like benzyl chloroformate, Z-benzotriazole offers significant advantages, including enhanced stability, ease of handling, and cleaner reaction profiles, minimizing the formation of undesirable byproducts.

This technical guide provides an in-depth exploration of the core physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in complex synthetic workflows. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern its efficacy and application.

Section 2: Core Physicochemical Properties

The utility of a reagent is fundamentally dictated by its physical and chemical properties. This compound is a white crystalline solid, and its key properties are summarized below. Understanding these characteristics is crucial for its proper storage, handling, and application in solvent systems.[2] While specific solubility data is not widely published, the parent compound, 1H-Benzotriazole, is soluble in a range of organic solvents including alcohols, benzene, toluene, chloroform, and DMF, with moderate solubility in water.[3][4][5] The addition of the large, relatively nonpolar benzyloxycarbonyl group is expected to enhance its solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | Benzyl benzotriazole-1-carboxylate | [6] |

| Synonyms | Z-benzotriazole, 1-Cbz-benzotriazole | [2][6] |

| CAS Number | 57710-80-2 | [2][6] |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [2][6] |

| Molecular Weight | 253.26 g/mol | [2][6] |

| Appearance | White to light tan crystalline solid | [3] (inferred) |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 427.3 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

Section 3: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the acylation of 1H-Benzotriazole with benzyl chloroformate. This method is reliable and provides the product in high yield and purity. The causality behind this choice of reactants lies in the high reactivity of the acid chloride (benzyl chloroformate) and the nucleophilicity of the deprotonated benzotriazole, which acts as an excellent leaving group in subsequent reactions.[7]

Field-Proven Synthesis Methodology

Objective: To synthesize this compound from 1H-Benzotriazole and benzyl chloroformate.

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Benzyl chloroformate (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for recrystallization

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Benzotriazole (1.0 eq) and dissolve in anhydrous THF (approx. 5-10 mL per gram of benzotriazole).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.1 eq) dropwise to the stirred solution. The formation of a salt may cause the solution to become cloudy.

-

Acylation: Add benzyl chloroformate (1.05 eq), diluted in a small volume of anhydrous THF, dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Expert Insight: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products from the decomposition of the chloroformate.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride salt precipitate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Self-Validation Check: The bicarbonate wash is crucial to remove any unreacted benzyl chloroformate and acidic impurities. A lack of effervescence indicates completion of this step.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from an ethyl acetate/hexanes solvent system.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool to room temperature and then in a refrigerator to maximize crystal formation.

-

Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. Standard spectroscopic methods provide a definitive structural fingerprint.

-

¹H NMR (Proton NMR): The expected spectrum in CDCl₃ would show distinct signals corresponding to the aromatic protons of the benzotriazole and benzyl groups, as well as the characteristic methylene protons.

-

Benzotriazole Protons: A complex multiplet pattern between δ 7.4 and 8.3 ppm.

-

Benzyl Aromatic Protons: A multiplet typically centered around δ 7.3-7.5 ppm.

-

Methylene Protons (-CH₂-): A sharp singlet appearing around δ 5.5-5.6 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 148-150 ppm.

-

Aromatic Carbons: Multiple signals between δ 110 and 145 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 70-72 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band around 1770-1790 cm⁻¹. This high frequency is characteristic of a carbonyl group attached to an electronegative atom (nitrogen) and a good leaving group.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Section 5: Mechanism of Action and Reactivity

This compound functions as an exceptional acylating agent due to the electronic nature of the benzotriazole moiety, which serves as an efficient leaving group. When reacting with a nucleophile, such as the amino group of an amino acid, the reaction proceeds via a nucleophilic acyl substitution mechanism.

The benzotriazolide anion is a very stable leaving group, which provides a strong thermodynamic driving force for the reaction. This high reactivity allows for the efficient formation of amide (peptide) bonds under mild conditions, often at room temperature, which is critical for preserving the stereochemical integrity of chiral centers in molecules like amino acids.[8]

Caption: Mechanism of amine protection using Z-benzotriazole.

Section 6: Applications in Organic and Peptide Synthesis

The primary application of this compound is as a superior alternative to benzyl chloroformate for introducing the Cbz/Z protecting group. This is a cornerstone of peptide synthesis, both in solution-phase and solid-phase methodologies.[1][9]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a peptide chain is assembled sequentially on a solid resin support. The use of stable and efficient reagents is paramount for achieving high yields and purity in the final peptide. Z-benzotriazole can be employed for the protection of the N-terminus of the initial amino acid or for the protection of amine-containing side chains (e.g., Lysine).

Caption: Role of Z-protection in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[2][10][11]

-

Hazard Identification: While specific toxicity data for this compound is limited, the parent compound, benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.[10] It is prudent to handle the derivative with similar precautions.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

-

Avoid generating dust.

-

Section 8: Conclusion

This compound stands out as a robust and versatile reagent for the introduction of the Z-protecting group. Its superior stability, high reactivity, and the clean reaction profiles it affords make it an invaluable tool in the synthesis of complex molecules, particularly peptides. By understanding its fundamental physicochemical properties and the mechanistic principles that govern its reactivity, researchers can confidently integrate this reagent into their workflows to achieve more efficient and reliable synthetic outcomes.

References

-

Synthesis of 1-(N-benzyloxycarbonyl-L-phenylalanyloxy)-1,2,3-benzotriazole. (n.d.). World of Molecules. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 2, 2026, from [Link]

-

Katritzky, A. R., Fali, C. N., Li, J., Ager, D. J., & Prakash, I. (1997). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Synthetic Communications, 27(9), 1623-1630. Available from [Link]

-

Sharma, G., & Kumar, A. (2018). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 14, 2346-2354. Available from [Link]

-

1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Katritzky, A. R. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. Available from [Link]

-

Imidazolium-supported benzotriazole: An efficient and recoverable activating reagent for amide, ester and thioester. (n.d.). Retrieved January 2, 2026, from [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(15), 5489-5494. Available from [Link]

-

A Review on: Synthesis of Benzotriazole. (n.d.). IJARIIT. Retrieved January 2, 2026, from [Link]

-

PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved January 2, 2026, from [Link]

-

Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved January 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved January 2, 2026, from [Link]

-

Benzotriazole. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C14H11N3O2 | CID 357512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

Topic: 1-(Benzyloxycarbonyl)benzotriazole: Mechanism of Action in Cbz Protection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy, particularly within peptide synthesis and complex molecule construction.[1][2][3] While historically introduced using the reactive and moisture-sensitive benzyl chloroformate (Cbz-Cl), the advent of 1-(Benzyloxycarbonyl)benzotriazole (Cbz-Bt) has provided a superior alternative. This guide delineates the core mechanism of Cbz-Bt, contrasting its action with traditional reagents and highlighting the unique role of the benzotriazole moiety. We will explore the reagent's synthesis, its inherent advantages in stability and reactivity, the step-by-step mechanistic pathway of amine protection, and a field-proven experimental protocol for its application. This document serves as a comprehensive resource for researchers aiming to leverage the precision and efficiency of Cbz-Bt in their synthetic endeavors.

Introduction: The Imperative for Robust Amine Protection

In multi-step organic synthesis, the selective masking and demasking of functional groups is paramount. The amine, a ubiquitous and highly nucleophilic functional group, often requires protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide chemistry by providing a robust protecting group that could be cleanly removed by catalytic hydrogenolysis.[1][4]

The traditional reagent for this transformation, benzyl chloroformate (Cbz-Cl), is an oily liquid that is notoriously sensitive to moisture and thermally labile.[5][6] Its reaction with amines generates hydrochloric acid, which must be scavenged by a base, often leading to complex reaction mixtures and purification challenges.[1] These drawbacks spurred the development of more stable and selective Cbz-donating reagents. Among these, this compound (Cbz-Bt) has emerged as a highly effective agent, offering significant advantages in handling, stability, and reaction cleanliness.[7][8]

The Reagent: Synthesis and Advantages of this compound (Cbz-Bt)

Cbz-Bt is a stable, crystalline solid prepared by the reaction of a chloroformate ester or anhydride with benzotriazole.[8] This off-the-shelf stability is its primary advantage over Cbz-Cl. It can be stored for extended periods without degradation, ensuring reproducibility in synthetic protocols.[8]

Data Presentation: Comparison of Cbz Reagents

| Feature | This compound (Cbz-Bt) | Benzyl Chloroformate (Cbz-Cl) |

| Physical State | Crystalline Solid | Oily Liquid |

| Stability | High; stable to storage at room temperature[8] | Low; moisture and heat sensitive[5] |

| Key Byproduct | 1H-Benzotriazole (weakly acidic, non-corrosive)[9] | Hydrochloric Acid (HCl) (corrosive, requires stoichiometric base)[1] |

| Handling | Easy to weigh and handle | Lachrymator; requires careful handling in a fume hood[5] |

| Reaction Selectivity | High, fewer side products | Can lead to over-reaction or side products |

The Core Directive: Mechanism of Cbz Protection

The efficacy of Cbz-Bt lies in the electronic properties of the benzotriazole moiety, which serves as a superb activating and leaving group. The mechanism proceeds through a well-defined, two-step addition-elimination pathway.

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of Cbz-Bt. The benzotriazole group acts as a potent electron-withdrawing group, polarizing the C=O bond and rendering the carbonyl carbon susceptible to attack.

Step 2: Formation and Collapse of the Tetrahedral Intermediate This attack forms a transient, unstable tetrahedral intermediate. The key to the reaction's efficiency is the subsequent collapse of this intermediate.

Step 3: Expulsion of the Benzotriazole Leaving Group The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the benzotriazole anion. Benzotriazole is an excellent leaving group for two primary reasons:

-

Stability of the Anion: It is the conjugate base of a weak acid (1H-benzotriazole, pKa ≈ 8.2), meaning it is stable on its own.[9]

-

Charge Delocalization: The resulting negative charge on the nitrogen atom is effectively delocalized across the aromatic triazole ring system, further enhancing its stability.[9][10]

The liberated benzotriazole anion then abstracts a proton from the newly acylated, positively charged amine, yielding the final neutral Cbz-protected amine and regenerating 1H-benzotriazole as the sole byproduct.

Mandatory Visualization: Reaction Mechanism

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Benzyl Chloroformate [commonorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of 1-(Benzyloxycarbonyl)benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxycarbonyl)benzotriazole, often abbreviated as Cbz-Bt, is a widely utilized reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities, particularly in peptide synthesis. The benzotriazole leaving group facilitates a clean and efficient reaction under mild conditions. Accurate structural confirmation of this reagent is paramount for ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational understanding for researchers working with this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of the individual benzotriazole and benzyloxycarbonyl moieties and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.4 | d | ~8.0 |

| H-7 | ~8.0 - 8.2 | d | ~8.0 |

| H-5, H-6 | ~7.5 - 7.7 | m | - |

| Benzyl CH₂ | ~5.6 | s | - |

| Phenyl H (Cbz) | ~7.3 - 7.5 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 168 |

| C-7a | ~145 - 147 |

| C-3a | ~132 - 134 |

| Phenyl C (ipso, Cbz) | ~135 - 137 |

| Phenyl C (o, m, p, Cbz) | ~128 - 130 |

| C-5, C-6 | ~125 - 128 |

| C-4, C-7 | ~114 - 117 |

| Benzyl CH₂ | ~70 - 72 |

Rationale Behind Spectral Predictions

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy, considering the electronic environment of each nucleus.

¹H NMR Spectrum Analysis

The protons on the benzotriazole ring are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the triazole ring and the benzyloxycarbonyl group will deshield these protons, shifting them downfield.

-

H-4 and H-7: These protons are adjacent to the triazole ring and are expected to be the most deshielded of the benzotriazole protons. They will likely appear as doublets due to coupling with their respective ortho neighbors (H-5 and H-6).

-

H-5 and H-6: These protons are expected to be in a more shielded environment compared to H-4 and H-7 and will likely appear as a complex multiplet due to coupling with each other and with H-4 and H-7.

The benzyloxycarbonyl group protons will also have characteristic signals:

-

Benzyl CH₂: The methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Phenyl Protons (Cbz): The five protons of the phenyl ring of the Cbz group will appear in the aromatic region as a complex multiplet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is highly deshielded and will appear significantly downfield.

-

Benzotriazole Carbons: The carbons of the benzotriazole ring will have distinct chemical shifts. The carbons directly attached to the nitrogen atoms (C-3a and C-7a) will be downfield. The remaining carbons (C-4, C-5, C-6, and C-7) will appear in the aromatic region.

-

Benzyloxycarbonyl Carbons: The carbons of the benzyl and phenyl groups will have characteristic chemical shifts in the aromatic and aliphatic regions, respectively.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound. The purity of the sample is crucial for obtaining a clean spectrum.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this type of compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Acquire a standard ¹³C NMR spectrum with proton decoupling. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C can be used as internal references.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.

-

Visualization of Molecular Structure and Workflow

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound.

Experimental Workflow Diagram

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(Benzyloxycarbonyl)benzotriazole (Cbz-Bt)

Introduction

In the field of synthetic organic chemistry, particularly in peptide synthesis and the protection of amine functionalities, the choice of reagents is paramount to achieving high yields and purity. 1-(Benzyloxycarbonyl)benzotriazole (Cbz-Bt), also known as Z-benzotriazole, stands out as a highly effective, crystalline, and stable reagent for the introduction of the carbobenzoxy (Cbz or Z) protecting group.[1] Its efficacy stems from the benzotriazole leaving group, which facilitates a clean and efficient acylation of amines.

Given its critical role, the unambiguous identification and quality assessment of Cbz-Bt are essential prerequisites for its successful application. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for this purpose. The vibrational spectrum of a molecule provides a unique "fingerprint" directly correlated to its functional groups and overall structure.

This technical guide provides a detailed exploration of the IR spectroscopy of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this reagent, offering a blend of theoretical principles, practical experimental protocols, and in-depth spectral interpretation to ensure the confident application of Cbz-Bt in their work.

Molecular Structure and Theoretical Vibrational Modes

To properly interpret the IR spectrum of Cbz-Bt, it is crucial to first deconstruct its molecular architecture and understand the expected vibrational modes of its constituent parts.

Caption: Chemical Structure of this compound.

The molecule can be dissected into three key functional regions:

-

The Benzotriazole Moiety: This fused aromatic heterocyclic system is characterized by C-H bonds on the benzene ring and the N=N-N triazole system. Key expected vibrations include aromatic C-H stretching, aromatic C=C ring stretching, and vibrations involving the C-N and N=N bonds.[2][3][4]

-

The Carbamate Linker: The -O-C(=O)-N- group is the heart of the molecule's reactivity. Its most prominent feature is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. Strong C-O and C-N stretching bands are also expected.[5][6][7]

-

The Benzyloxy Group: This portion consists of a benzyl aromatic ring and a methylene (-CH₂-) bridge connected to the carbamate oxygen. It will contribute characteristic aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the methylene group.

Experimental Methodology: Acquiring the IR Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol describes a standard procedure for obtaining the FTIR spectrum of solid Cbz-Bt. This protocol is designed to be self-validating by emphasizing steps that mitigate common sources of error.

Caption: Workflow for IR Spectral Analysis of Cbz-Bt.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-infrared range (4000–400 cm⁻¹) is required.

-

Sample Preparation (KBr Pellet Method):

-

Rationale: This classic technique produces high-quality spectra for solid samples by minimizing scattering effects.

-

Step 1: Gently grind approximately 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.

-

Step 2: Add approximately 100-150 mg of spectroscopic grade, anhydrous Potassium Bromide (KBr). Causality: KBr is transparent to IR radiation in the mid-IR range. It must be anhydrous, as water introduces a strong, broad O-H absorption band around 3400 cm⁻¹, which can obscure important spectral features.

-

Step 3: Briefly but thoroughly mix the Cbz-Bt and KBr powders until a homogeneous mixture is obtained.

-

Step 4: Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

-

Step 5: Carefully release the pressure and extract the die. The resulting KBr pellet should be semi-transparent or transparent. An opaque or cloudy pellet indicates insufficient grinding or pressure and may lead to a poor-quality spectrum.

-

-

Data Acquisition:

-

Step 1 (Background): Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). Trustworthiness: This step is critical as it measures the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's own optical characteristics. This background is automatically subtracted from the sample spectrum to provide a true spectrum of the analyte.

-

Step 2 (Sample): Place the KBr pellet into the appropriate sample holder and position it in the spectrometer's beam path.

-

Step 3 (Collect): Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The resulting spectrum should show % Transmittance on the y-axis versus Wavenumber (cm⁻¹) on the x-axis.

-

Spectral Interpretation and Analysis

The IR spectrum of Cbz-Bt is rich with information. The key absorption bands are summarized in the table below, followed by a detailed discussion of their origins.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H Stretching (Benzotriazole & Benzyl) |

| 2980–2850 | Weak | Aliphatic C-H Stretching (-CH₂-) |

| ~1785 | Strong | C=O Stretching (Carbamate) |

| 1610, 1495, 1455 | Medium | Aromatic C=C Ring Stretching |

| ~1270 | Strong | Asymmetric C-O-C Stretching / N-C(=O) Stretching |

| ~1210 | Strong | C-N Stretching (Benzotriazole Ring) |

| ~1050 | Medium | Symmetric C-O-C Stretching |

| ~750 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted) |

Detailed Peak Assignments:

-

Aromatic and Aliphatic C-H Stretching Region (3100–2850 cm⁻¹):

-

Absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the two aromatic rings.[8][9]

-

Weaker peaks just below 3000 cm⁻¹ are attributable to the sp³ hybridized C-H bonds of the methylene (-CH₂-) bridge.[10]

-

-

The Carbonyl (C=O) Stretching Region (~1785 cm⁻¹):

-

This is arguably the most important diagnostic peak in the spectrum. The C=O stretch in Cbz-Bt appears at a relatively high wavenumber (~1785 cm⁻¹).

-

Expertise Insight: Simple ketones absorb around 1715 cm⁻¹. Esters are slightly higher (~1735 cm⁻¹). The high frequency observed here is due to the powerful inductive electron-withdrawing effect of both the carbamate oxygen and, significantly, the nitrogen atom of the benzotriazole ring system. This effect shortens and strengthens the C=O bond, increasing the energy (and thus wavenumber) required to excite its stretching vibration.[5][6][7] This peak's sharp, strong, and high-frequency nature is a key identifier for N-acylbenzotriazole structures.

-

-

Aromatic C=C Ring Stretching (1610–1450 cm⁻¹):

-

The Fingerprint Region (1300–700 cm⁻¹):

-

This region contains a complex series of absorptions from various stretching and bending modes, making it a true "fingerprint" for the molecule.

-

C-O and C-N Stretching (~1270-1210 cm⁻¹): Strong, complex bands in this area correspond to the C-O stretching of the carbamate-ether linkage and the C-N stretching vibrations associated with the benzotriazole ring.[4][5] The coupling of these vibrations often makes precise assignment difficult, but their collective pattern is highly characteristic.

-

C-H Out-of-Plane Bending (~750 cm⁻¹): The strong peak around 750 cm⁻¹ is characteristic of the C-H out-of-plane bending ("wagging") mode for an ortho-disubstituted benzene ring, as found in the benzotriazole moiety.[3][4]

-

Applications in a Research & Development Context

Beyond simple identification, the IR spectrum of Cbz-Bt is a powerful tool for practical quality control and process monitoring.

-

Identity Confirmation: The unique combination of a very high-frequency carbonyl peak (~1785 cm⁻¹) and the characteristic aromatic and fingerprint region bands provides definitive confirmation of the compound's identity.

-

Purity Assessment: The absence of certain peaks is as informative as the presence of others.

-

Hydrolysis: A common degradation pathway is hydrolysis to benzyl alcohol and benzotriazole. The presence of a significant, broad absorption band between 3600–3200 cm⁻¹ would indicate O-H stretching from benzyl alcohol contamination, signaling compromised reagent quality.

-

Starting Material: Residual benzyl chloroformate starting material would exhibit a characteristic C=O stretch at an even higher frequency (~1820 cm⁻¹). Its absence is a key indicator of a clean product.

-

-

Reaction Monitoring: When Cbz-Bt is used to protect an amine, the progress of the reaction can be monitored by FTIR. A sample taken from the reaction mixture would show the gradual decrease in the intensity of the Cbz-Bt carbonyl peak at ~1785 cm⁻¹ and the concurrent appearance of a new, lower-frequency amide C=O peak (typically 1680–1640 cm⁻¹), signaling the formation of the desired Cbz-protected amine.

Conclusion

Infrared spectroscopy is an indispensable analytical technique for any scientist working with this compound. The molecule presents a distinct and readily interpretable spectrum dominated by a strong, high-frequency carbonyl absorption (~1785 cm⁻¹), which serves as its primary spectroscopic signature. Complemented by characteristic bands from its aromatic and benzotriazole moieties, the IR spectrum provides a robust method for identity confirmation, purity assessment, and reaction monitoring. By understanding the principles and assignments detailed in this guide, researchers can confidently leverage IR spectroscopy to ensure the quality of their reagents and the success of their synthetic endeavors.

References

-

Nyquist, R. A. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2), 413-417. Available at: [Link]

-

Al-Saidi, W. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 357512, this compound. Retrieved from [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1145. Available at: [Link]

-

Borin, A. C., & Suhm, M. A. (2000). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. Journal of Molecular Structure, 524(1-3), 139-146. Available at: [Link]

-

Borin, A. C., & Suhm, M. A. (2000). Atomic displacement vectors for the vibrational modes of 2H-benzotriazole. ResearchGate. Available at: [Link]

-

Journal of AOAC INTERNATIONAL. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]

-

Berg, R. W., & Settle, F. A. (2018). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... ResearchGate. Available at: [Link]

-

Johnson, C. J., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 11(2), 522-527. Available at: [Link]

-

University of Calgary. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4104. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Available at: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

mass spectrometry analysis of 1-(Benzyloxycarbonyl)benzotriazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxycarbonyl)benzotriazole (Cbz-Bt)

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, commonly abbreviated as Cbz-Bt, is a highly efficient and widely utilized reagent in synthetic organic chemistry. It serves as a superior agent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amine functionalities, a critical step in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2][3] The purity and structural integrity of Cbz-Bt are paramount for ensuring predictable reaction outcomes and high yields. Mass spectrometry (MS), particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), stands as an indispensable analytical tool for the unambiguous characterization, quality control, and reaction monitoring of this reagent.[4] This guide provides a comprehensive examination of the mass spectrometric behavior of Cbz-Bt, detailing a robust analytical workflow, elucidating its characteristic fragmentation pathways, and offering field-proven insights into data interpretation for researchers and drug development professionals.

Physicochemical & Spectrometric Characteristics

A foundational understanding of the analyte's properties is crucial before undertaking any analytical work. Cbz-Bt is a stable, crystalline solid at room temperature. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [5] |

| Average Molecular Weight | 253.26 g/mol | [5] |

| Monoisotopic Mass | 253.0851 Da | [5] |

| IUPAC Name | benzyl benzotriazole-1-carboxylate | [5] |

| CAS Number | 57710-80-2 | [5] |

Analytical Workflow: From Sample to Spectrum

A self-validating analytical method relies on a systematic and reproducible workflow. The following diagram and protocols outline a standard approach for the analysis of Cbz-Bt using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Direct infusion analysis is also viable for pure samples, but an LC-based introduction provides enhanced robustness by separating the analyte from potential impurities and matrix components.

Caption: Key fragmentation pathways of protonated Cbz-Bt.

Causality of Fragmentation:

-

Formation of the Benzyloxycarbonyl Cation (m/z 135.04): The most favorable initial fragmentation is the cleavage of the N-C(O) bond. This results in the neutral loss of the stable benzotriazole molecule (119.05 Da). The charge is retained by the benzyloxycarbonyl fragment, forming an acylium ion at m/z 135.04. This is the primary cleavage event, driven by the stability of the departing neutral benzotriazole.

-

Formation of the Tropylium/Benzyl Cation (m/z 91.05): The acylium ion at m/z 135.04 readily loses a molecule of carbon dioxide (44.00 Da), a common and energetically favorable fragmentation for carbamates and esters. [6]This leads to the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion. The signal at m/z 91.05 is typically the most abundant fragment ion (the base peak) in the MS/MS spectrum and is a hallmark of the Cbz group.

-

Formation of Protonated Benzotriazole (m/z 120.06): In a less dominant pathway, the initial cleavage can occur with charge retention on the benzotriazole moiety. This results in the detection of protonated benzotriazole at m/z 120.06. The presence of this ion confirms the benzotriazole portion of the parent molecule.

Summary of Key Fragment Ions

The table below provides a consolidated view of the expected ions in the ESI-MS/MS spectrum of Cbz-Bt, which serves as a quick reference for data validation.

| Observed m/z | Calculated Mass | Elemental Formula | Proposed Fragment Identity |

| 254.0924 | 254.0924 | C₁₄H₁₂N₃O₂⁺ | [M+H]⁺ (Precursor Ion) |

| 135.0441 | 135.0444 | C₈H₇O₂⁺ | [M+H - C₆H₅N₃]⁺ |

| 120.0556 | 120.0556 | C₆H₆N₃⁺ | [C₆H₅N₃+H]⁺ |

| 91.0542 | 91.0542 | C₇H₇⁺ | [M+H - C₆H₅N₃ - CO₂]⁺ |

Conclusion

The mass spectrometric analysis of this compound is characterized by a clear and predictable fragmentation pattern under ESI-MS/MS conditions. The protonated molecule (m/z 254.09) primarily fragments through the neutral loss of benzotriazole to yield a benzyloxycarbonyl cation (m/z 135.04), which subsequently loses carbon dioxide to form the stable and abundant tropylium/benzyl cation at m/z 91.05. This signature fragmentation provides an unequivocal method for the structural confirmation and purity assessment of Cbz-Bt. The protocols and insights presented in this guide offer a validated framework for researchers and quality control scientists, ensuring the reliable characterization of this critical synthetic reagent.

References

- Benchchem. Application Note: Analysis of Benzotriazole Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

- Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.

- Jover, E., et al. (2012). Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry. PubMed.

- Owsik, I., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI.

- Abdullaeva, L., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. E3S Web of Conferences.

- ARKAT USA, Inc. Synthesis of N-acylbenzotriazole using acid anhydride.

- MassBank. MSBNK-Eawag-EQ318407 - 1H-Benzotriazole-5-carboxylic acid.

- PubChem. This compound.

- Cataldo, S., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry.

- Shepard, J. R. E., & Jackson, G. P. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. PubMed.

- Spectrum Chemical. CBZ Amino Acid Derivatives.

- Vector Labs. CBZ Protected Amino Acids.

- StudySmarter. Protecting Groups: Boc, Cbz, Amine.

- Jackson, G. P. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.

- MassBank. msbnk-lcsb-lu063455 - 1H-Benzotriazole.

- MassBank. MSBNK-Athens_Univ-AU241662 - 5-Methyl-1H-benzotriazole.

- University of California, Irvine. Expanding the Scope of Collision-Induced Dissociation-Cleavable Protein Cross-Linkers. eScholarship.

- Huntscha, S., et al. (2012). Compound-specific isotope analysis of benzotriazole and its derivatives. Environmental Science & Technology.

- California State Water Resources Control Board. Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS).

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. PubMed.

- Huntscha, S., et al. (2012). Compound-specific isotope analysis of benzotriazole and its derivatives. PubMed.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Kim, H. Y., et al. (2013). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC - NIH.

- Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.

- Borys, H. B., et al. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.

- ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 5. This compound | C14H11N3O2 | CID 357512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Navigating the Medium: A Technical Guide to the Solubility Characteristics of 1-(Benzyloxycarbonyl)benzotriazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Synthesis

1-(Benzyloxycarbonyl)benzotriazole, commonly referred to as Cbz-benzotriazole or Z-benzotriazole, is a cornerstone reagent in modern peptide synthesis and organic chemistry.[1] Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to amine functionalities, a critical step in the controlled, stepwise assembly of peptide chains.[1][2] The efficacy of this reagent, however, is intrinsically linked to its behavior in various solvent systems. Understanding the solubility characteristics of this compound is not merely a matter of physical data; it is fundamental to optimizing reaction kinetics, ensuring reaction completion, simplifying purification processes, and ultimately, achieving high-purity target molecules. This guide provides a comprehensive exploration of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies to empower researchers in their synthetic endeavors.

Physicochemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₂ | PubChem[3][4] |

| Molecular Weight | 253.26 g/mol | PubChem[3][4] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 107-109 °C | ChemicalBook[5] |

| CAS Number | 57710-80-2 | PubChem[3][4] |

Understanding the Solubility Profile: A Molecular Perspective

While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its molecular structure and the known properties of its constituent functional groups. The molecule possesses a significant nonpolar character due to the benzene ring of the benzotriazole moiety and the benzyl group of the Cbz protecting group. This suggests a preference for solubility in nonpolar to moderately polar organic solvents. Conversely, the presence of three nitrogen atoms in the triazole ring and two oxygen atoms in the carbonyl group introduces some polarity, which may allow for limited solubility in more polar organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its chemical structure and empirical observations from related compounds. It is important to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent | Polarity | Expected Solubility | Rationale and Practical Implications |

| Dichloromethane (DCM) | Moderately Polar | High | DCM is an excellent solvent for dissolving this compound and is a common choice for reactions involving this reagent, such as the protection of amino acids. Its volatility also facilitates easy removal post-reaction. |

| Chloroform (CHCl₃) | Moderately Polar | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. |

| Tetrahydrofuran (THF) | Moderately Polar | High | THF is another suitable solvent for reactions involving Cbz-benzotriazole, offering good solvating power. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to High | Ethyl acetate is a common solvent for extraction and chromatography of reaction mixtures containing this compound and its products. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity may allow for reasonable solubility, particularly with gentle heating. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in HPLC analysis and can be a suitable reaction solvent, especially in mixed solvent systems. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds, including this compound. It is often used when other solvents fail to provide sufficient solubility for all reaction components. |

| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols may limit the solubility of the largely nonpolar this compound. However, it may be sparingly soluble, and solubility will likely increase with heating. These are often used in recrystallization procedures. |

| Hexanes / Heptane | Nonpolar | Low | The highly nonpolar nature of alkanes makes them poor solvents for this compound. They are often used as anti-solvents to induce precipitation or crystallization. |

| Diethyl Ether | Slightly Polar | Low to Moderate | While less polar than THF, diethyl ether may offer some solubility. It is also a common solvent for washing reaction mixtures to remove nonpolar impurities. |

| Water | Highly Polar | Very Low / Insoluble | Due to its predominantly nonpolar character, this compound is expected to be insoluble in water. This property is exploited during aqueous workups to separate the organic-soluble product from water-soluble byproducts. |

Experimental Protocol for Determining Qualitative Solubility

To ensure the reproducibility and success of your experiments, it is highly recommended to determine the solubility of this compound in your specific solvent system. The following protocol provides a straightforward method for qualitative solubility assessment.

Materials:

-

This compound

-

Small, dry test tubes or vials

-

A selection of solvents to be tested (e.g., DCM, THF, EtOAc, ACN, DMF, EtOH, Hexanes, Water)

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: Into a clean, dry test tube, add approximately 10-20 mg of this compound.

-

Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or by flicking the tube for at least 30 seconds.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A noticeable amount of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.

-

Heating: If the compound remains insoluble or partially soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Be cautious with flammable solvents.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if precipitation or crystallization occurs. This provides valuable information for potential recrystallization purification.

-

Record Keeping: Meticulously record your observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at room temperature and with heating.

The Impact of Solubility on Peptide Synthesis and Purification

The choice of solvent in a peptide coupling reaction involving this compound is critical. The solvent must not only dissolve the Cbz-benzotriazole but also the amino acid or peptide fragment to be protected, as well as any bases or other additives.

-

Reaction Kinetics: A solvent that ensures all reactants are in the solution phase will facilitate faster and more complete reactions. If any component has poor solubility, the reaction may be sluggish or incomplete, leading to lower yields and a more complex mixture of products.

-

Workup and Purification: The differential solubility of this compound, the protected product, and byproducts is exploited during the workup and purification stages. For instance, the insolubility of the desired Cbz-protected amino acid in water allows for its separation from water-soluble impurities through an aqueous wash.[6]

-

Recrystallization: Purification of the final Cbz-protected product often relies on recrystallization.[7] A suitable solvent system for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A common approach is to dissolve the crude product in a hot solvent in which it is moderately soluble (e.g., ethanol) and then either cool the solution or add a co-solvent in which it is insoluble (e.g., water or hexanes) to induce crystallization.

Workflow for Cbz-Protection and the Role of Solubility

The following diagram illustrates a typical workflow for the Cbz-protection of an amino acid, highlighting the critical points where solubility considerations are paramount.

Sources

A Senior Application Scientist's Guide to the Recrystallization of 1-(Benzyloxycarbonyl)benzotriazole

<-3a--22_topc2a_recrystallization_protocol_for_1--28_benzyloxycarbonyl-29_benzotriazole-22_>

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxycarbonyl)benzotriazole (Cbz-Bt) is a pivotal reagent in peptide synthesis, utilized for the introduction of the carbobenzoxy (Cbz or Z) protecting group.[1][2] The purity of this reagent is paramount to achieving high yields and avoiding side reactions in complex synthetic pathways. Recrystallization is a powerful purification technique that, when optimized, yields Cbz-Bt of exceptional quality. This guide provides a comprehensive, in-depth protocol for the recrystallization of Cbz-Bt, grounded in the fundamental principles of solubility and crystal lattice formation. It moves beyond a simple set of instructions to explain the causality behind each step, empowering the researcher to troubleshoot and adapt the protocol as needed.

The Principle of Recrystallization: A Self-Validating System

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound (Cbz-Bt) completely at an elevated temperature, while the impurities remain either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution, leaving the soluble impurities behind in the mother liquor.

The success of this technique relies on a few core principles:

-

High Solubility at High Temperatures: Maximizes the amount of crude material that can be processed.

-

Low Solubility at Low Temperatures: Ensures a high recovery yield of the purified compound.

-

Favorable Crystal Growth Kinetics: Slow, controlled cooling allows for the formation of a pure, well-ordered crystal lattice, which inherently excludes impurity molecules.

-

Volatility: A relatively low boiling point for the solvent simplifies its removal from the purified crystals.

Critical Parameters for Cbz-Bt Recrystallization

Compound Properties

A thorough understanding of the physical properties of Cbz-Bt is the foundation for developing a robust recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [4] |

| Molecular Weight | 253.26 g/mol | [5] |

| Appearance | White to light tan crystalline powder | [6] |

| Melting Point | 107-109°C | [4] |

| Boiling Point | 427.3°C at 760 mmHg | [4] |

The sharp melting point of 107-109°C is a critical benchmark for purity. A crude sample will typically exhibit a depressed and broad melting range. The goal of recrystallization is to achieve a sharp melting point within this literature range.

Solvent System Selection: The Cornerstone of Purity

For Cbz-Bt, an ideal solvent system is a mixture, typically an alcohol and water. This provides a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.

Recommended Solvent System: Ethanol/Water

-

Rationale: Cbz-Bt is expected to be highly soluble in hot ethanol. The addition of water, an "anti-solvent" in which Cbz-Bt is poorly soluble, will dramatically decrease its solubility as the solution cools, promoting high-yield crystallization. This method is often superior to single-solvent systems.

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system. Each step has an expected outcome that informs the success of the procedure.

Step 1: Dissolution

-

Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL flask is a good starting point).

-

Add a magnetic stir bar.

-

To the solid, add the minimum amount of hot ethanol (95%) required to fully dissolve it. Begin by adding a volume of ethanol and heating the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.

-

Expert Insight: The key is to use the minimum amount of hot solvent to create a saturated solution. Using excess solvent will reduce the final yield. It is a process of patience and careful addition.

-

Step 2: Hot Filtration (Optional, but Recommended)

-

If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot filtration is necessary.

-